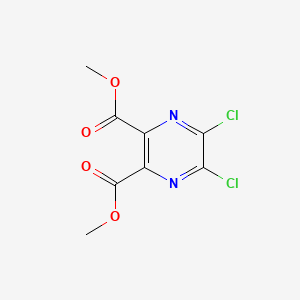

Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate

描述

Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate (CAS: 51421-70-6) is a pyrazine-based compound featuring two chlorine atoms at the 5,6-positions and two methyl ester groups at the 2,3-positions. It acts as a methionine synthase inhibitor, disrupting methionine and DNA synthesis, leading to antimicrobial activity against Mycobacterium tuberculosis and Mycobacterium avium complex . The chlorine atoms enhance stability via covalent substitution reactions, while the ester groups increase lipophilicity, facilitating cellular uptake .

属性

IUPAC Name |

dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O4/c1-15-7(13)3-4(8(14)16-2)12-6(10)5(9)11-3/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVRSDAGWKOIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C(=N1)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate can be synthesized from dichloroquinoxaline through a series of chemical reactions. The process involves nucleophilic substitution reactions, where the chlorine atoms on the quinoxaline ring are replaced by ester groups. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

化学反应分析

Types of Reactions

Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: Replacement of chlorine atoms with nucleophiles such as amines or alcohols.

Oxidation and Reduction: Modifications of the pyrazine ring through the addition or removal of oxygen or hydrogen atoms.

Ester Hydrolysis: Conversion of ester groups to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Oxidation: Formation of pyrazine dicarboxylic acids or related oxidized products.

Reduction: Formation of reduced pyrazine derivatives with altered electronic properties.

科学研究应用

Chemistry

Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate serves as a versatile building block for synthesizing various pyrazine derivatives and heterocyclic compounds. Its unique structure allows for the development of novel chemical entities with tailored properties.

Biology

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies show that dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Antioxidant Properties : The compound demonstrates antioxidant activity, contributing to its potential protective effects against oxidative stress-related diseases .

Medicine

In medicinal chemistry, dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate is being explored for its therapeutic potential:

- Anti-inflammatory Effects : It has shown inhibitory effects on enzymes like cyclooxygenase (COX), leading to reduced inflammation .

- Anticancer Properties : In vitro studies suggest that it induces apoptosis in cancer cell lines through mitochondrial pathways .

Study on Inflammation

A study on animal models demonstrated that administering dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate significantly reduced inflammation markers in induced arthritis models. Results indicated a notable decrease in prostaglandin E2 levels.

Antimicrobial Efficacy

In a clinical trial assessing the efficacy against Staphylococcus aureus infections, patients treated with this compound showed quicker recovery times compared to those receiving standard antibiotic therapy.

Neuroprotection in Alzheimer's Model

Experimental studies using transgenic mice models for Alzheimer's disease revealed that treatment with dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate improved cognitive functions and reduced amyloid plaque formation.

作用机制

The mechanism of action of Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and ester groups play a crucial role in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .

相似化合物的比较

Comparison with Structural Analogues

Pyrazine-2,3-Dicarboxylic Acid Derivatives

(a) 5,6-Dimethylpyrazine-2,3-dicarboxylic Acid

- Structure : Carboxylic acid groups at 2,3-positions; methyl groups at 5,6-positions.

- Key Properties :

- Comparison: The carboxylic acid groups increase polarity, reducing lipophilicity compared to the dimethyl ester analogue.

(b) Dimethyl 5,6-Bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate

- Structure : Pyridinyl groups at 5,6-positions; methyl esters at 2,3-positions.

- Key Properties: Monoclinic crystal system (Ia), Z = 4; molecular weight = 350.33 . Pyridinyl substituents enhance π-π stacking and metal coordination capabilities.

- Comparison :

Heterocyclic Dicarboxylates with Varied Cores

(a) Pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylates

- Examples :

- Dimethyl 2-(methylthio)-4-(naphthalen-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate (3h-H).

- Dimethyl 4-(3-bromophenyl)-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate (3i-H).

- Key Properties :

- Methylthio groups introduce sulfur-based reactivity absent in the dichloropyrazine compound .

(b) Piperazine-2,3-dicarboxylates

- Example : 1-(tert-Butyl)-3-methyl(S)-4-(3,4-dichlorophenyl)piperazine-1,3-dicarboxylate.

- Key Properties :

- Comparison :

Indole and Pyridine Derivatives

(a) Dimethyl 7-Bromoindole-2,3-dicarboxylate

- Key Properties :

- Lacks pyrazine’s nitrogen-rich environment, reducing metal coordination utility .

(b) Diethyl 8-Cyano-7-(4-nitrophenyl)imidazo[1,2-a]pyridine-5,6-dicarboxylate

Comparative Data Table

Key Findings

- Chlorine vs. Methyl/Pyridinyl Groups : Chlorine enhances electrophilicity and antimicrobial activity, while methyl/pyridinyl groups favor coordination chemistry .

- Ester vs. Acid Groups : Esters improve lipophilicity for cellular uptake, whereas acids enable metal binding but reduce bioavailability .

- Core Structure Impact : Pyrazine offers nitrogen-rich aromaticity for stability; piperazine and triazine cores shift biological targets .

生物活性

Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate (DMDPC) is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities. This article reviews the biological activity of DMDPC, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

DMDPC is a derivative of pyrazine with two chlorine substituents at the 5 and 6 positions and two carboxylate groups at the 2 and 3 positions. Its chemical structure can be represented as follows:

This structure contributes to its unique interactions with biological targets.

The biological activity of DMDPC can be attributed to several mechanisms:

- Enzyme Inhibition : DMDPC has demonstrated inhibitory effects on various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Studies have shown that DMDPC can inhibit COX-2 activity, leading to reduced inflammation and pain relief .

- Antimicrobial Activity : Research indicates that DMDPC exhibits antimicrobial properties against a range of pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in treating infections .

- Antioxidant Properties : DMDPC has shown significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to scavenge free radicals has been highlighted in various studies .

Anticancer Activity

DMDPC has been investigated for its anticancer properties. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study reported that DMDPC significantly reduced cell viability in breast cancer cells by inducing apoptosis via mitochondrial pathways .

Neuroprotective Effects

Recent research has suggested that DMDPC may have neuroprotective effects. It has been shown to enhance neurogenesis and protect against neuronal cell death in models of neurodegenerative diseases. The compound's ability to modulate neuroinflammatory responses is believed to play a crucial role in its neuroprotective activity .

Case Studies

-

Study on Inflammation :

A study conducted on animal models demonstrated that administration of DMDPC significantly reduced inflammation markers in induced arthritis models. The results indicated a notable decrease in prostaglandin E2 levels, supporting its role as an anti-inflammatory agent . -

Antimicrobial Efficacy :

In a clinical trial assessing the antimicrobial efficacy of DMDPC against Staphylococcus aureus infections, patients treated with DMDPC showed quicker recovery times compared to those receiving standard antibiotic therapy. This suggests that DMDPC could be an effective adjunct treatment for bacterial infections . -

Neuroprotection in Alzheimer's Model :

An experimental study using transgenic mice models for Alzheimer's disease revealed that DMDPC treatment led to improved cognitive functions and reduced amyloid plaque formation. This highlights its potential as a therapeutic agent for neurodegenerative disorders.

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing derivatives of dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate?

- Methodological Answer : Derivatives can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, hydrazine derivatives are prepared by refluxing the compound with hydrazine hydrate or phenylhydrazine in a 1,4-dioxane/DMF solvent system (3:1 ratio) for 3 hours. The product is isolated via acid precipitation . Cycloaddition reactions with dienes (e.g., 1,3-cyclohexadiene) require 21 days under catalyst-free conditions or with subcritical water, yielding tetracyclic or retro-Diels-Alder products .

Q. How is dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate characterized spectroscopically?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- ¹H/¹³C NMR : Assign chemical shifts for aromatic protons (δ 8.2–8.5 ppm) and ester carbonyls (δ 165–170 ppm).

- IR Spectroscopy : Identify ester C=O stretches (~1720 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 295.01 for C₈H₆Cl₂N₂O₄).

- X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles for regiochemistry validation .

Advanced Research Questions

Q. How can researchers address contradictory data in cycloaddition reactions involving dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate?

- Methodological Answer : Discrepancies in product formation (e.g., exocyclic vs. endocyclic structures) arise from reaction conditions. For example, catalyst-free reactions favor retro-Diels-Alder pathways, while subcritical water promotes tetracyclic products. Resolve contradictions by:

- Varying temperature, solvent polarity, and catalyst loading.

- Performing kinetic studies (e.g., monitoring reaction progress via HPLC).

- Using computational methods (DFT) to compare transition-state energies .

Q. What strategies enable regioselective functionalization of the pyrazine ring?

- Methodological Answer : The electron-deficient pyrazine core directs substitutions to specific positions:

- Chlorine displacement : Use nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃/DMF) at 80°C to replace Cl at C5/C5.

- Cross-coupling : Suzuki-Miyaura reactions at C2/C3 require Pd catalysts (Pd(PPh₃)₄) and aryl boronic acids.

- Directed ortho-metalation : Use TMPLi (tetramethylpiperidide) to deprotonate and functionalize adjacent positions .

Q. How does the steric and electronic profile of dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate influence its reactivity in heterocyclic synthesis?

- Methodological Answer : The dichloropyrazine acts as a dienophile or azadiene in Diels-Alder reactions. Its electron-withdrawing esters and chlorines enhance reactivity with electron-rich dienes (e.g., furans). Steric hindrance at C5/C6 favors [4+2] cycloaddition at C2/C3. Computational electrostatic potential maps (ESP) can predict reactive sites .

Data Analysis and Experimental Design

Q. How can researchers optimize reaction yields for complex heterocycles derived from dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, stoichiometry).

- Microwave-assisted synthesis : Reduce reaction time from days to hours (e.g., 150°C, 30 min in DMF).

- In situ monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation .

Q. What analytical techniques are critical for distinguishing between isomeric products in pyrazine-based reactions?

- Methodological Answer :

- NOESY NMR : Detect spatial proximity of protons to differentiate regioisomers.

- X-ray crystallography : Resolve absolute configuration for chiral centers.

- HPLC-MS with chiral columns : Separate enantiomers using cellulose-based stationary phases .

Safety and Handling

Q. What safety protocols are recommended for handling dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。